molecular formula C13H16N2O3 B3145210 1-(2-Nitro-5-piperidinophenyl)-1-ethanone CAS No. 56915-86-7

1-(2-Nitro-5-piperidinophenyl)-1-ethanone

Cat. No. B3145210
CAS RN: 56915-86-7
M. Wt: 248.28 g/mol
InChI Key: WBXFXQPVYQEVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitro-5-piperidinophenyl)-1-ethanone (NPPE) is an organic compound belonging to the class of nitro compounds. It is a colorless, odorless, and crystalline solid with a melting point of 47-49 °C. It is used as a reagent for the synthesis of various organic compounds, as a catalyst for certain reactions, and as an intermediate in the synthesis of drugs. NPPE is also used in scientific research applications, such as in biochemistry and physiology, as it has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Charge Density Analysis

Research on similar compounds, like 1-(2-hydroxy-5-nitrophenyl)ethanone, involved detailed charge density analysis using X-ray and neutron diffraction data. This revealed insights into intra- and intermolecular bonding features and the extent of π-delocalization (Hibbs, Overgaard, & Piltz, 2003).

Phase Equilibrium Studies

Studies on compounds like 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone have been conducted to understand solid-liquid phase equilibrium and ternary phase diagrams in different solvents. This research is significant for separating mixtures of these compounds (Li et al., 2019).

Antimicrobial Activity

Research on derivatives of similar compounds, such as 1-(3-nitrophenyl)ethanone, has explored their antimicrobial activity. These studies contribute to the development of new antimicrobial agents (Bhasker et al., 2018).

Synthesis of Novel Compounds

Studies have been conducted on the synthesis of novel compounds using derivatives of 1-(2-nitro-5-piperidinophenyl)-1-ethanone. These include exploring reactions with amines and investigating the synthesis of α,β-unsaturated ketones, which are useful in various chemical processes (Curti, Gellis, & Vanelle, 2007).

Photochemical Reactions

Photochemical reaction mechanisms of compounds like 2-nitrobenzyl alcohol, a structurally similar compound, have been explored. This research aids in understanding the behavior of these compounds under light exposure, which is crucial for their application in photochemistry (Gáplovský et al., 2005).

Inhibition of Catechol-O-Methyltransferase

Compounds like 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone have been synthesized and tested as inhibitors of the enzyme catechol-O-methyltransferase (COMT). This research provides insights into developing medications for diseases where COMT is a factor (Learmonth et al., 2002).

properties

IUPAC Name

1-(2-nitro-5-piperidin-1-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)12-9-11(5-6-13(12)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXFXQPVYQEVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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